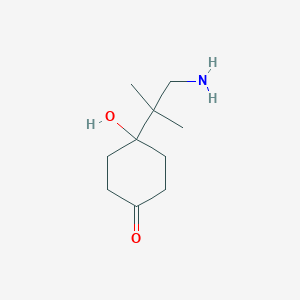

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one

Description

4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one is a bicyclic compound featuring a cyclohexanone core substituted at the 4-position with both a hydroxyl (-OH) and a 1-amino-2-methylpropan-2-yl group. The molecular formula is C₁₀H₁₈NO₂, with a molecular weight of 184.26 g/mol. Its structure combines a ketone (electrophilic site), hydroxyl (hydrogen bond donor), and tertiary amino group (basic functionality), making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C10H19NO2/c1-9(2,7-11)10(13)5-3-8(12)4-6-10/h13H,3-7,11H2,1-2H3 |

InChI Key |

YAYMREFCZLJRDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1(CCC(=O)CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs, identified from available evidence, include:

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (C₁₁H₂₃NO, MW 185.31)

4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one (C₁₂H₁₃FO₂, MW 208.23)

4-(4-Chlorophenyl)cyclohex-3-en-1-one (C₁₂H₁₁ClO, MW 206.67)

Table 1: Comparative Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents | Solubility (Predicted) | Reactivity Considerations |

|---|---|---|---|---|---|---|

| 4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one | C₁₀H₁₈NO₂ | 184.26 | Ketone, Hydroxyl, Amino | Amino-isopropyl, Hydroxyl | High (polar groups) | Reactive ketone, basic amino group |

| 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol | C₁₁H₂₃NO | 185.31 | Alcohol, Amino | Amino-isopropyl, Ethyl | Moderate | Less reactive alcohol, stable |

| 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one | C₁₂H₁₃FO₂ | 208.23 | Ketone, Hydroxyl | Fluorophenyl, Hydroxyl | Low (aryl hydrophobic) | Deactivated ketone, electron-withdrawing F |

| 4-(4-Chlorophenyl)cyclohex-3-en-1-one | C₁₂H₁₁ClO | 206.67 | Ketone, Double bond | Chlorophenyl | Very Low | Conjugated ketone, reactive Cl |

Reactivity and Stability

- Ketone Reactivity: The target compound’s cyclohexanone ketone is more electrophilic than the alcohol in the cyclopentane analog . However, the fluorophenyl-substituted analog’s ketone is less reactive due to electron-withdrawing effects from the fluorine atom .

- Amino Group: The tertiary amino group in the target compound enhances basicity and hydrogen-bonding capacity, unlike the aryl-substituted analogs, which lack nitrogen-based functionalities.

Solubility and Polarity

- The target compound’s hydroxyl and amino groups confer high polarity, favoring solubility in polar solvents like water or ethanol.

- In contrast, the fluorophenyl and chlorophenyl analogs exhibit lower solubility due to hydrophobic aromatic substituents .

- The cyclopentane analog’s ethyl group reduces polarity, likely limiting aqueous solubility compared to the target compound .

Research Implications and Gaps

- Pharmaceutical Potential: The target compound’s dual hydrogen-bonding groups (OH, NH₂) make it a candidate for drug design, whereas aryl-substituted analogs may excel in stability-focused applications .

- Synthetic Utility: The amino-isopropyl group’s steric bulk could influence stereochemical outcomes in reactions, a feature absent in simpler analogs.

- Data Limitations : Experimental parameters (e.g., pKa, logP) are unavailable in the provided evidence, highlighting the need for further characterization.

Biological Activity

4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one, also known by its CAS number 1534641-49-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

The molecular formula of 4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one is with a molecular weight of approximately 171.24 g/mol. It features a cyclohexanone structure with an amino group and a hydroxyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1534641-49-0 |

| LogP | 0.8455 |

| TPSA | 63.32 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may facilitate interactions with protein targets.

Inhibition Studies

Recent studies have indicated that compounds similar to 4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one exhibit significant inhibitory effects on enzymes involved in metabolic pathways. For instance, research has demonstrated that certain derivatives can inhibit tyrosinase, an enzyme critical in melanin synthesis, which has implications in dermatological applications and skin pigmentation disorders .

Case Studies and Research Findings

-

Tyrosinase Inhibition :

- A study evaluated various analogues of hydroxy derivatives for their ability to inhibit tyrosinase. The results showed that specific structural modifications could enhance inhibitory potency, suggesting that 4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one may also possess similar properties .

-

Metal Chelation :

- The metal chelation capacity of related compounds was assessed using a mole ratio method, indicating a stoichiometry that supports complex formation with metal ions like Cu²⁺. This characteristic is crucial as it may influence the pharmacokinetics and bioavailability of the compound in biological systems .

-

Molecular Docking Studies :

- Computational analyses have been employed to predict the binding affinity of this compound to various targets. Molecular docking studies revealed potential interactions with active sites of enzymes such as tyrosinase, reinforcing the hypothesis regarding its inhibitory effects and guiding further synthesis efforts to optimize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.